molecular formula C14H15NO2S2 B2405063 (E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide CAS No. 2035004-64-7

(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2405063
CAS No.: 2035004-64-7
M. Wt: 293.4
InChI Key: PEQQGEYQFQSLIC-OWOJBTEDSA-N
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Description

(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide is an organic compound characterized by the presence of thiophene rings and an acrylamide moiety Thiophene, a sulfur-containing heterocycle, is known for its aromatic properties and is commonly found in various natural products and synthetic materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:

    Preparation of 3-(thiophen-3-yl)acrylic acid: This can be achieved through the Heck reaction, where thiophene is coupled with acrylic acid in the presence of a palladium catalyst.

    Formation of 3-hydroxy-3-(thiophen-3-yl)propylamine: This intermediate can be synthesized by the reduction of 3-(thiophen-3-yl)propanal using a reducing agent such as sodium borohydride, followed by amination.

    Coupling Reaction: The final step involves the coupling of 3-hydroxy-3-(thiophen-3-yl)propylamine with 3-(thiophen-3-yl)acrylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination of the thiophene rings.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its thiophene rings make it a valuable precursor for conducting polymers and organic semiconductors.

Biology

The compound’s potential biological activity can be explored in drug discovery, particularly in the development of anti-inflammatory or anticancer agents due to the bioactive nature of thiophene derivatives.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, including their ability to interact with specific biological targets such as enzymes or receptors.

Industry

Industrially, the compound can be used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to the electronic properties of thiophene.

Mechanism of Action

The mechanism of action of (E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acrylamide moiety suggests potential for covalent binding to nucleophilic sites in proteins, which could be exploited in drug design.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Another thiophene derivative with potential biological activity.

    3-(Thiophen-2-yl)acrylamide: Similar structure but with different substitution patterns on the thiophene ring.

    N-(3-hydroxypropyl)acrylamide: Lacks the thiophene rings but shares the acrylamide and hydroxypropyl groups.

Uniqueness

(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide is unique due to the combination of thiophene rings and an acrylamide moiety, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.

Properties

IUPAC Name

(E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-thiophen-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-13(12-5-8-19-10-12)3-6-15-14(17)2-1-11-4-7-18-9-11/h1-2,4-5,7-10,13,16H,3,6H2,(H,15,17)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQQGEYQFQSLIC-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=CC(=O)NCCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/C(=O)NCCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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